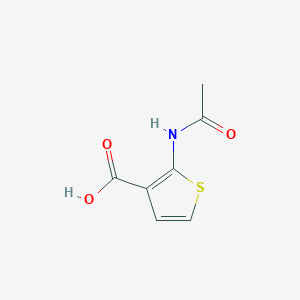

2-Acetamidothiophene-3-carboxylic acid

Cat. No. B2969412

Key on ui cas rn:

51419-38-6

M. Wt: 185.2

InChI Key: RCEBHKDQZCVBTC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04079050

Procedure details

The 2-amino-3:5-dinitrothiophene was itself obtained by reacting the sodium salt of cyanoacetic acid with the dimer of mercaptoacetaldehyde in aqueous medium at 80° C, cooling to 20° C, adding acetic anhydride while maintaining the pH at 6-7, acidifying and isolating the 2-acetylaminothiophene-3-carboxylic acid. This was then dinitrated in sulphuric acid medium at 0° C, the resulting 2-acetylamino-3:5-dinitrothiophene being isolated and then deacetylated by heating in an aqueous solution of sulphuric acid. Table I gives further Examples of the dyestuffs of the invention of the formula ##STR16## the symbols of which have the values given in the respective columns of the Table, while the last column of the Table gives the shades obtained when the dyestuffs are applied to an aromatic polyester textile material.

[Compound]

Name

2-amino

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

5-dinitrothiophene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Na].[C:2]([CH2:4][C:5]([OH:7])=[O:6])#[N:3].[SH:8][CH2:9][CH:10]=O.C(O[C:16](=[O:18])[CH3:17])(=O)C>>[C:16]([NH:3][C:2]1[S:8][CH:9]=[CH:10][C:4]=1[C:5]([OH:7])=[O:6])(=[O:18])[CH3:17] |^1:0|

|

Inputs

Step One

[Compound]

|

Name

|

2-amino

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

5-dinitrothiophene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCC=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 80° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the pH at 6-7

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC=1SC=CC1C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |